molecular formula C5H6Br2 B6239267 1,3-dibromobicyclo[1.1.1]pentane CAS No. 82783-71-9

1,3-dibromobicyclo[1.1.1]pentane

Cat. No.: B6239267
CAS No.: 82783-71-9
M. Wt: 225.9
InChI Key:
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Description

1,3-Dibromobicyclo[1.1.1]pentane is a highly strained bicyclic compound characterized by its unique three-dimensional structure. This compound is part of the bicyclo[1.1.1]pentane family, which is known for its rigidity and high strain energy. The presence of two bromine atoms at the 1 and 3 positions makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromobicyclo[1.1.1]pentane can be synthesized through several methods, with one of the most common routes involving the reaction of [1.1.1]propellane with bromine. The process typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the efficient and controlled production of the compound, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromobicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and other strong reducing agents are used for reduction reactions.

    Catalysts: Palladium and other transition metal catalysts are often employed in coupling reactions.

Major Products

The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other advanced materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibromobicyclo[1.1.1]pentane is unique due to the presence of bromine atoms, which impart specific reactivity and properties to the compound.

Properties

IUPAC Name

1,3-dibromobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2/c6-4-1-5(7,2-4)3-4/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHLUOAVMJBIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510670
Record name 1,3-Dibromobicyclo[1.1.1]pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82783-71-9
Record name 1,3-Dibromobicyclo[1.1.1]pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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